molecular formula C9H13NO5S B12422177 Epinephrine Sulfonic Acid-d3

Epinephrine Sulfonic Acid-d3

Katalognummer: B12422177
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: TYYGQMPOZGEFQL-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Epinephrine Sulfonic Acid-d3 is a deuterium-labeled derivative of Epinephrine Sulfonic Acid. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecule makes it useful for various analytical and pharmacokinetic studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Epinephrine Sulfonic Acid-d3 involves the introduction of deuterium atoms into the Epinephrine Sulfonic Acid molecule. This can be achieved through various deuteration techniques, which typically involve the use of deuterated reagents and solvents. The specific synthetic routes and reaction conditions can vary, but they generally include steps such as sulfonation and deuterium exchange reactions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistent incorporation of deuterium atoms. The final product is then purified and characterized to confirm its isotopic composition and chemical purity .

Analyse Chemischer Reaktionen

Types of Reactions

Epinephrine Sulfonic Acid-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound can yield sulfonic acid derivatives, while reduction can produce different functionalized compounds .

Wissenschaftliche Forschungsanwendungen

Epinephrine Sulfonic Acid-d3 has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Epinephrine Sulfonic Acid-d3 is similar to that of epinephrine. It acts on alpha and beta-adrenergic receptors, leading to various physiological effects such as vasoconstriction, increased heart rate, and bronchodilation. The deuterium labeling does not significantly alter the compound’s interaction with these receptors but provides a means to study its pharmacokinetics and metabolism more accurately .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Epinephrine Sulfonic Acid-d3 is unique due to its deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and quantification in various experimental setups, making it a valuable tool in scientific research .

Eigenschaften

Molekularformel

C9H13NO5S

Molekulargewicht

250.29 g/mol

IUPAC-Name

1-(3,4-dihydroxyphenyl)-2-(trideuteriomethylamino)ethanesulfonic acid

InChI

InChI=1S/C9H13NO5S/c1-10-5-9(16(13,14)15)6-2-3-7(11)8(12)4-6/h2-4,9-12H,5H2,1H3,(H,13,14,15)/i1D3

InChI-Schlüssel

TYYGQMPOZGEFQL-FIBGUPNXSA-N

Isomerische SMILES

[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O

Kanonische SMILES

CNCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.